8,9-Dimethoxycamptothecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethoxycamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the bark and stem of the Camptotheca acuminata tree. This compound is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dimethoxycamptothecin typically involves the modification of camptothecin. One common method includes the methylation of camptothecin at the 8 and 9 positions using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 8,9-Dimethoxycamptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more stable hydroxy acid form.
Substitution: Substitution reactions can occur at the methoxy groups, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy acid forms.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
8,9-Dimethoxycamptothecin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other camptothecin derivatives.
Biology: Studied for its effects on cellular processes, particularly DNA replication and repair.
Medicine: Investigated for its potential as an anticancer agent, especially in targeting topoisomerase I.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The primary mechanism of action of 8,9-Dimethoxycamptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the complex between topoisomerase I and DNA, this compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis (programmed cell death). This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Camptothecin: The parent compound from which 8,9-Dimethoxycamptothecin is derived.
Topotecan: A water-soluble derivative used in cancer therapy.
Irinotecan: Another derivative used in chemotherapy, particularly for colorectal cancer.
Uniqueness: this compound is unique due to its specific modifications at the 8 and 9 positions, which can enhance its solubility and stability compared to camptothecin. These modifications also influence its interaction with topoisomerase I, potentially leading to improved anticancer activity.
Properties
CAS No. |
104155-88-6 |
---|---|
Molecular Formula |
C22H20N2O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
19-ethyl-19-hydroxy-6,7-dimethoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C22H20N2O6/c1-4-22(27)14-7-16-19-12(9-24(16)20(25)13(14)10-30-21(22)26)5-11-6-17(28-2)18(29-3)8-15(11)23-19/h5-8,27H,4,9-10H2,1-3H3 |
InChI Key |
IYAQFMAQDYIFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.